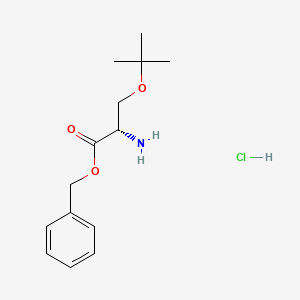

H-Ser(tBu)-OBzl.HCl

Description

Significance of Protected Amino Acid Derivatives in Organic Synthesis

In the realm of organic synthesis, particularly in the assembly of peptides, the use of protecting groups is a fundamental and indispensable strategy. organic-chemistry.org Amino acids are bifunctional molecules, containing at least one amino group and one carboxylic acid group, with many also possessing reactive side chains. During the formation of a peptide bond between two amino acids, these reactive moieties must be temporarily masked or "protected" to prevent undesirable side reactions, such as self-polymerization or branching of the peptide chain. researchgate.netpeptide.com Protected amino acid derivatives are therefore key to ensuring that the peptide chain is assembled in the correct, predetermined sequence, leading to a final product with high purity and the desired biological function.

H-Ser(tBu)-OBzl.HCl is classified as a chiral building block due to the stereocenter at the α-carbon of the serine backbone, designated by the "(2S)" or "L" configuration. apexbt.comchemscene.com This specific three-dimensional arrangement is critical, as the biological activity of most peptides is highly dependent on their precise stereochemistry. The use of enantiomerically pure building blocks like L-Ser(tBu)-OBzl.HCl ensures that the chirality of the target molecule is maintained throughout the synthesis. This is paramount in the development of therapeutic peptides and other biologically active compounds where the opposite enantiomer may be inactive or even elicit harmful effects.

Below is an interactive table comparing this compound with other representative serine derivatives.

| Compound Name | N-Terminal Protection | Side-Chain (OH) Protection | C-Terminal Protection | Key Application Area |

| This compound | None (as HCl salt) | tert-Butyl (tBu) | Benzyl (B1604629) Ester (OBzl) | Peptide synthesis, particularly for fragments requiring hydrogenolysis for C-terminal deprotection. apexbt.comhuatengsci.com |

| H-Ser(tBu)-OMe.HCl | None (as HCl salt) | tert-Butyl (tBu) | Methyl Ester (OMe) | Used as a precursor in synthesizing heterocyclic dipeptide analogs and in osteoporosis research. ambeed.comchimia.ch |

| H-Ser(tBu)-OtBu.HCl | None (as HCl salt) | tert-Butyl (tBu) | tert-Butyl Ester (OtBu) | Enhances solubility in hydrophobic environments; used for synthesizing stable peptide intermediates. |

| Fmoc-Ser(tBu)-OH | Fmoc | tert-Butyl (tBu) | None (Free Acid) | Standard building block in Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.netnih.gov |

| Boc-Ser(Bzl)-OH | Boc | Benzyl (Bzl) | None (Free Acid) | Standard building block in Boc-based solid-phase peptide synthesis (SPPS). ambeed.com |

Historical Context of Serine Protection Strategies

The development of protecting groups has been intrinsically linked to the evolution of peptide synthesis. The journey from early solution-phase methods to modern automated solid-phase synthesis has been driven by the invention of new protecting groups and strategies that offer greater efficiency, selectivity, and milder reaction conditions.

The Benzyl (Bzl) group was one of the earliest and most impactful protecting groups introduced to peptide chemistry. Its use for protecting carboxylic acids as benzyl esters (OBzl) and hydroxyl groups as benzyl ethers became a cornerstone of the classical Boc/Bzl strategy pioneered by R. Bruce Merrifield. biotage.comub.edu Benzyl esters are generally stable to the moderately acidic conditions required to remove the Nα-Boc group but can be cleaved under strong acidic conditions (like HF) or, more conveniently, through catalytic hydrogenolysis (H₂/Pd-C). masterorganicchemistry.comnih.gov

The tert-Butyl (tBu) group gained prominence with the rise of the Fmoc/tBu synthetic strategy. biotage.comiris-biotech.de The tBu group is used to protect the side chains of serine (O-tert-butyl), threonine, tyrosine, aspartic acid, and glutamic acid. researchgate.netiris-biotech.de Its key advantage is its stability to the basic conditions (typically piperidine) used for the removal of the temporary Nα-Fmoc group, while being easily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. iris-biotech.dewiley-vch.de

The properties of these two critical protecting groups are summarized in the table below.

| Protecting Group | Functionality Protected | Common Introduction Method | Cleavage Conditions | Stability |

| Benzyl Ester (OBzl) | Carboxylic Acid | Reaction with benzyl alcohol/chloride | Catalytic Hydrogenolysis, Strong Acids (HF, HBr) | Stable to mild acid and base |

| O-tert-Butyl (OtBu) | Hydroxyl (Ser, Thr, Tyr) | Acid-catalyzed addition of isobutylene (B52900) | Strong/Moderate Acids (TFA) | Stable to base and hydrogenolysis |

An orthogonal protection strategy is one that allows for the selective removal of a specific class of protecting groups in any order while all other protecting groups remain intact. organic-chemistry.orgmasterorganicchemistry.com This concept is a pillar of modern synthetic chemistry, enabling the synthesis of highly complex molecules, including branched or cyclic peptides and post-translationally modified proteins. sigmaaldrich.com

The combination of protecting groups in this compound exemplifies this principle. The O-tert-butyl group is acid-labile, whereas the benzyl ester is removed by hydrogenolysis. peptide.comiris-biotech.de This orthogonality allows a synthetic chemist to, for example, deprotect the C-terminal benzyl ester to elongate the peptide chain further, while the serine side-chain remains protected by the tBu group. This selective manipulation is crucial for convergent synthesis strategies where protected peptide fragments are coupled together. The most widely used orthogonal combination in modern SPPS is the Fmoc/tBu pair, where the base-labile Fmoc group for Nα-protection is orthogonal to the acid-labile tBu side-chain protecting groups. iris-biotech.dewikipedia.org

Scope and Research Aims for this compound Studies

The primary application of this compound is as a specialized building block in solution-phase or fragment-based peptide synthesis. apexbt.com Research aims involving this compound are typically focused on the efficient and high-fidelity synthesis of complex peptide targets.

Key research applications include:

Convergent Peptide Synthesis: this compound is used to prepare protected peptide fragments. After synthesis of a fragment, the C-terminal benzyl ester can be selectively removed via hydrogenolysis, and the resulting free carboxylic acid can be coupled to another peptide fragment.

Synthesis of Peptides with C-Terminal Modifications: The benzyl ester can be removed under neutral conditions, which is advantageous when the peptide contains other acid- or base-sensitive functionalities.

Avoiding Side Reactions: The robust tBu protection on the serine hydroxyl group effectively prevents O-acylation during coupling steps and minimizes the risk of side reactions like β-elimination or the formation of dehydroalanine (B155165) residues, particularly during challenging synthetic steps. chemicalbook.com

The overarching goal of using this compound is to enhance the toolkit available to synthetic chemists, allowing for more flexible and efficient routes to complex and therapeutically relevant peptides while maintaining full control over stereochemistry and functional group integrity.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-10-12(15)13(16)17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYYQVAARUYRFU-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Ser Tbu Obzl.hcl

Classical Synthesis Routes to H-Ser(tBu)-OBzl.HCl

The formation of the benzyl (B1604629) ester is a critical step to protect the C-terminus of serine. A primary method for this transformation is the Fischer-Speier esterification. This reaction involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst. The water generated during the reaction is typically removed azeotropically to drive the equilibrium towards the product. researchgate.net

Common approaches include:

Direct Acid Catalysis : L-serine is reacted with benzyl alcohol using an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl). researchgate.net When HCl is used, it serves the dual purpose of catalyzing the esterification and forming the hydrochloride salt of the amino group in a single step. The reaction is typically conducted at reflux temperatures in a solvent like toluene (B28343) that forms an azeotrope with water. researchgate.net

Acyl Chloride Intermediate : An alternative route involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. This is achieved by treating the N-protected serine with a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with benzyl alcohol to form the ester. This method avoids the high temperatures and equilibrium limitations of direct esterification but requires an additional step and the use of a hazardous reagent. google.com

A newer, milder method for benzylation that is compatible with acid-labile protecting groups involves using 2-benzyloxypyridine, which is activated by N-methylation in situ to create an effective benzyl transfer reagent. beilstein-journals.orgnih.gov

Table 1: Comparison of Benzyl Esterification Methods for Amino Acids

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | p-TsOH or HCl | Reflux with benzyl alcohol, azeotropic water removal. researchgate.net | Direct, relatively inexpensive. | High temperatures can lead to racemization; equilibrium-limited. researchgate.net |

| Acyl Chloride Method | SOCl₂ followed by benzyl alcohol | Often performed at low temperatures. google.com | High reactivity, not equilibrium-limited. | Use of toxic SOCl₂, generates HCl and SO₂ byproducts. google.com |

| 2-Benzyloxypyridine Method | 2-Benzyloxypyridine, MeOTf, MgO | Toluene, 90 °C. beilstein-journals.orgnih.gov | Mild, neutral conditions, compatible with sensitive groups. beilstein-journals.orgnih.gov | More complex reagents. |

The hydroxyl group on the serine side chain is nucleophilic and must be protected to prevent unwanted side reactions during peptide synthesis, such as O-acylation. The tert-butyl group is an ideal protecting group due to its stability and its convenient removal under acidic conditions. thieme-connect.com

The standard method for introducing the O-tert-butyl ether is the reaction of a serine ester with isobutylene (B52900) in the presence of a strong acid catalyst. google.com

Catalytic Process : A serine ester, such as L-serine methyl ester hydrochloride, is treated with liquid isobutene in an inert solvent like dichloromethane (B109758). vulcanchem.com An acid catalyst, commonly p-toluenesulfonic acid or sulfuric acid, is required to facilitate the etherification of the hydroxyl group. google.comvulcanchem.com The use of an ester starting material (e.g., methyl or ethyl ester) is common before subsequent saponification and re-esterification to the desired benzyl ester. vulcanchem.com

It has been noted that achieving selective etherification of the hydroxyl group without concurrent esterification of the carboxylic acid can be challenging under certain acidic conditions. google.com The choice of catalyst and reaction conditions is therefore critical to the outcome.

The final step in the synthesis provides the title compound as a stable, crystalline solid. The amino group of the H-Ser(tBu)-OBzl is basic and readily forms a salt upon treatment with an acid.

Process : The formation of the hydrochloride salt is typically achieved by dissolving the purified free-base amino acid ester in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and then introducing hydrochloric acid. evitachem.com This can be done by bubbling anhydrous HCl gas through the solution or by adding a solution of HCl in an organic solvent. nih.gov The resulting hydrochloride salt is generally insoluble in nonpolar organic solvents and precipitates out, which provides an effective method for purification. In many synthetic routes, the HCl salt is present from the initial esterification step if HCl is used as the catalyst. google.com

Advanced and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical manufacturing, advanced synthetic methods are being explored for the production of amino acid derivatives. These techniques aim to reduce solvent waste, energy consumption, and the use of hazardous reagents.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. By eliminating the solvent, these methods can reduce environmental impact, simplify purification, and sometimes increase reaction rates.

Microwave-Assisted Synthesis : The use of microwave irradiation under solvent-free conditions has been shown to be effective for preparing various amino acid derivatives. For example, β-amino esters have been synthesized by reacting α-amino ester hydrochlorides with 1,3-dicarbonyl compounds without a solvent, significantly reducing reaction times. scielo.br This technology could potentially be adapted for the esterification or amidation steps in the synthesis of protected amino acids.

Thermal Solvent-Free Reactions : Some reactions, such as the aminolysis of esters, can be performed under solvent-free conditions using catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or simply by heating the neat reactants, offering good to excellent yields. researchgate.net A chemoenzymatic, solvent-free reaction sequence has also been developed for the synthesis of β-amino acid esters. nih.gov

Mechanochemistry utilizes mechanical energy, typically from ball milling, to induce chemical reactions in the solid state. researchgate.net This solvent-free technique can lead to shorter reaction times, different product selectivity compared to solution-phase reactions, and access to transformations that are difficult in solution. beilstein-journals.org

Synthesis of Protected Amino Esters : The derivatization of N- or C-protected amino acids has been successfully performed in a ball mill under solvent-free conditions. acs.org For instance, N-Boc protection of amino esters has been achieved with improved yields compared to solution-based methods, especially for sterically hindered substrates. rsc.org Planetary ball mills have been shown to be suitable for the one-pot synthesis of amino esters from N-protected amino acids. acs.org

Peptide Bond Formation : Beyond simple derivatization, mechanochemistry has been demonstrated to form peptide bonds by milling amino acids, sometimes with a mineral activator like TiO₂, showing the potential of this technique for more complex syntheses. irb.hr This approach highlights the power of mechanical forces to activate chemical bonds in the absence of traditional solvents. beilstein-journals.orgirb.hr

Table 2: Comparison of Green Synthesis Approaches for Amino Acid Derivatives

| Technique | Principle | Key Advantages | Potential Application for this compound |

| Solvent-Free Microwave | Uses microwave energy to heat reactants directly without a solvent. scielo.br | Rapid heating, reduced reaction times, elimination of solvent waste. scielo.br | Benzyl esterification or other protection steps. |

| Mechanochemistry (Ball Milling) | Uses mechanical force to induce solid-state reactions. rsc.org | Solvent-free, can improve yields, enables novel reactivity. beilstein-journals.orgrsc.org | N-protection/deprotection steps, esterification, etherification. |

Enzymatic Synthesis of Amino Acid Derivatives

The enzymatic approach to synthesizing amino acid derivatives represents a growing field in green chemistry, offering high selectivity and mild reaction conditions. While specific literature detailing the enzymatic synthesis of this compound is not prevalent, the principles of using enzymes for selective protection and deprotection of amino acids are well-established. Enzymes like lipases and proteases can be used to catalyze the formation of ester and amide bonds, often with high regioselectivity and enantioselectivity.

For a compound like this compound, an enzymatic strategy could theoretically be employed for the esterification of the carboxylic acid group of a side-chain protected serine, H-Ser(tBu)-OH, with benzyl alcohol. Lipases, for instance, are known to catalyze esterification reactions in non-aqueous media. This method could offer a greener alternative to traditional chemical methods that often require harsh conditions and coupling agents.

Table 1: Potential Enzymes and Reactions for Amino Acid Derivative Synthesis

| Enzyme Class | Potential Reaction | Substrates | Advantage |

| Lipase | Esterification | H-Ser(tBu)-OH + Benzyl Alcohol | High selectivity, mild conditions, reduced byproducts. |

| Protease | Peptide bond formation (reverse hydrolysis) | N-protected amino acid + Amino acid ester | Stereospecific catalysis, minimizing racemization. |

| Acylase | Deprotection of N-acyl group | N-acyl-Ser(tBu)-OBzl | High enantioselectivity for resolving racemic mixtures. |

Research findings indicate that enzymes can operate under mild temperature and pH conditions, which is beneficial for preserving the integrity of sensitive functional groups and maintaining the stereochemical purity of the final product.

Continuous Flow Synthesis Methods

Continuous flow chemistry is a modern synthetic approach that involves performing reactions in a continuously flowing stream within a reactor. This methodology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability.

The synthesis of amino acid derivatives and peptides has been successfully adapted to flow chemistry. elte.hu For the synthesis of this compound, a continuous flow process could involve pumping the starting materials—such as a suitably protected serine derivative, a benzylating agent, and any necessary catalysts or reagents—through a heated reactor coil or a packed-bed reactor. The residence time in the reactor can be precisely controlled to optimize the reaction conversion and minimize side product formation. elte.hu

One approach described in the literature is the use of reactive extrusion, a solvent-less continuous method, for peptide synthesis. researchgate.net This involves feeding the solid reactants into a twin-screw extruder, where mixing and reaction occur under controlled temperature. researchgate.net Another relevant technique is the continuous solution-phase synthesis using highly reactive intermediates like Fmoc-amino acid chlorides, which allows for rapid coupling reactions. core.ac.uk

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Amino Acid Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Potential for thermal runaway in large volumes. | Excellent heat dissipation, smaller reaction volumes, inherently safer. elte.hu |

| Reproducibility | Can vary between batches due to mixing and temperature gradients. | Highly consistent and reproducible product quality. |

| Scalability | Scaling up can be complex and require re-optimization. | Scaled by running the system for longer periods ("scaling-out"). |

| Reaction Time | Often longer due to slower heating/cooling and reagent addition. | Significantly reduced reaction times due to efficient mixing and heat transfer. elte.hu |

| Integration | Difficult to integrate multiple synthetic and purification steps. | Readily integrated with in-line purification and analysis. |

Research into the continuous synthesis of peptides has shown that these methods can lead to higher yields and purity compared to batch processes, particularly for complex sequences prone to aggregation or side reactions. researchgate.net

Stereoselective Synthesis and Chiral Purity of this compound

The biological activity of peptides and their building blocks is critically dependent on their stereochemistry. researchgate.netnumberanalytics.com For this compound, which is derived from the natural amino acid L-serine, it is imperative that the synthesis preserves the L-configuration at the α-carbon.

Strategies for Maintaining or Inducing L-Serine Stereochemistry

Maintaining the stereochemical integrity of L-serine during the introduction of the tert-butyl (tBu) ether and benzyl (Bzl) ester protecting groups is a primary challenge. Racemization, the conversion of the L-enantiomer to a mixture of L and D forms, can occur under certain conditions, particularly during the activation of the carboxyl group. highfine.comrsc.org

Key strategies to prevent racemization include:

Use of Protecting Groups: The strategic use of protecting groups is fundamental. sbsgenetech.com The tert-butyl group on the serine hydroxyl side-chain [Fmoc-Ser(tBu)-OH] and the benzyl ester on the carboxyl group are chosen for their stability under various reaction conditions and their ability to be removed selectively without affecting the chiral center. peptide.com

Mild Reaction Conditions: The introduction of protecting groups and subsequent reactions are performed under the mildest possible conditions. For instance, the tert-butylation of the side-chain hydroxyl group is often achieved under acidic catalysis, while esterification to form the benzyl ester might use methods that avoid harsh bases or high temperatures.

Racemization-Suppressing Additives: During any coupling or activation step (more relevant in peptide synthesis but applicable to derivatization), additives are often used. highfine.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., HOAt) can suppress racemization by forming active esters that are less prone to forming the oxazolone (B7731731) intermediate, which is a primary pathway for racemization. highfine.compeptide.com

Choice of Coupling Reagents: The selection of coupling reagents is critical. While more pertinent to peptide bond formation, the principles apply. Carbodiimide reagents like dicyclohexylcarbodiimide (B1669883) (DCC) when used with additives like HOBt can effectively minimize racemization. researchgate.netmasterorganicchemistry.com

Evaluation of Racemization during this compound Synthesis

To ensure the chiral purity of the final product, rigorous analytical methods are employed to detect and quantify the presence of the unwanted D-isomer, H-D-Ser(tBu)-OBzl.HCl.

Table 3: Methods for Evaluating Chiral Purity

| Analytical Method | Principle | Application to this compound |

| Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. | A sample of this compound is injected into a chiral HPLC column, and the chromatogram is analyzed for a separate peak corresponding to the D-isomer. Quantification is done by comparing peak areas. researchgate.net |

| Chiral Gas Chromatography (GC) | The analyte is often derivatized to make it volatile and then separated on a chiral capillary column. | The compound can be derivatized and analyzed. The high resolution of GC can detect very low levels of the D-enantiomer. |

| Capillary Electrophoresis (CE) | Separation is based on the differential migration of enantiomers in an electric field, often with a chiral selector added to the buffer. researchgate.net | This method is highly efficient for separating enantiomers and can be used to determine the enantiomeric excess of the synthesized product. researchgate.net It has been used to study racemization in solid-phase peptide synthesis. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using chiral shift reagents or by converting the enantiomers into diastereomers (e.g., by reaction with a chiral derivatizing agent like Mosher's acid chloride), the signals for the different stereoisomers can be resolved in the NMR spectrum. us.es | Formation of a diastereomeric derivative of H-Ser(tBu)-OBzl allows for the quantification of the L and D forms by integrating the respective unique signals in the ¹H or ¹⁹F NMR spectrum. us.es |

Research studies on peptide synthesis have extensively evaluated racemization. For instance, multicenter studies have analyzed the extent of racemization during standard solid-phase peptide synthesis, highlighting that while often low, it can become significant depending on the specific amino acid and the synthetic protocol used. researchgate.net For serine, the risk of racemization is a known concern that necessitates careful control of the synthesis and thorough analytical validation of the final product's chiral purity. highfine.com

Protecting Group Chemistry and Deprotection Mechanisms of H Ser Tbu Obzl.hcl

Orthogonality of O-tert-Butyl and Benzyl (B1604629) Ester Protecting Groups

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others within the same molecule. wikipedia.org In H-Ser(tBu)-OBzl.HCl, the O-tert-butyl (tBu) ether protecting the serine hydroxyl group and the benzyl (Bzl) ester protecting the carboxylic acid are a classic orthogonal pair. This orthogonality stems from their differential lability to distinct chemical conditions. The tBu group is susceptible to acidic conditions, while the Bzl group is cleaved by hydrogenolysis. wikipedia.orgpeptide.compeptide.com

Acid-Lability of the O-tert-Butyl Group

The O-tert-butyl group is a widely used protecting group for the hydroxyl function of serine due to its stability under a variety of reaction conditions, yet its facile removal under acidic conditions. ontosight.aiiris-biotech.de The cleavage mechanism involves the protonation of the ether oxygen by a strong acid, such as trifluoroacetic acid (TFA), followed by the formation of a stable tert-butyl cation and the free hydroxyl group. spcmc.ac.instackexchange.com

The stability of the tertiary carbocation is a key thermodynamic driver for this reaction. spcmc.ac.in The released tert-butyl cation can be scavenged to prevent potential side reactions, such as the alkylation of sensitive residues like tryptophan or methionine. peptide.com

Hydrogenolysis-Lability of the Benzyl Ester Group

The benzyl ester group is a common protecting group for carboxylic acids and is prized for its stability to both acidic and basic conditions, making it compatible with many steps in peptide synthesis. bachem.comresearchgate.net Its removal is typically achieved through catalytic hydrogenolysis. pearson.comacsgcipr.org This reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). pearson.comacsgcipr.org

The mechanism entails the cleavage of the C-O bond of the ester, resulting in the formation of the free carboxylic acid and toluene (B28343) as a byproduct. pearson.com This method is highly selective and generally does not affect other functional groups that are not susceptible to reduction, such as the O-tert-butyl ether. organic-chemistry.org

Selective Deprotection Strategies for this compound

The orthogonality of the tBu and Bzl protecting groups allows for their selective removal, enabling the stepwise elaboration of the peptide chain or the introduction of modifications at specific sites.

Optimized Conditions for O-tert-Butyl Removal (e.g., TFA-based methods)

The removal of the O-tert-butyl group is most commonly accomplished using trifluoroacetic acid (TFA). rsc.org A typical procedure involves treating the protected compound with a solution of TFA in a suitable solvent like dichloromethane (B109758) (DCM). rsc.org

Table 1: Optimized Conditions for O-tert-Butyl Removal

| Reagent | Concentration | Solvent | Temperature | Time | Efficacy |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 95% (v/v) | Dichloromethane (DCM) | Room Temperature | 1-2 hours | >90% |

| Trifluoroacetic acid (TFA) / Water | 95:5 (v/v) | - | Room Temperature | 20-30 minutes | High |

This table presents common conditions for the deprotection of the O-tert-butyl group. The specific conditions can be optimized based on the substrate and the presence of other protecting groups.

The use of scavengers, such as triisopropylsilane (B1312306) (TIS) or water, is often recommended to quench the tert-butyl cations generated during the reaction, thereby preventing unwanted side reactions. peptide.com

Optimized Conditions for Benzyl Ester Cleavage (e.g., Catalytic Hydrogenation)

The cleavage of the benzyl ester is efficiently carried out by catalytic hydrogenation. pearson.comcdnsciencepub.com This method is valued for its mildness and high chemoselectivity. organic-chemistry.org

Table 2: Optimized Conditions for Benzyl Ester Cleavage

| Catalyst | Catalyst Loading | Hydrogen Source | Solvent | Temperature | Pressure |

|---|---|---|---|---|---|

| 10% Palladium on Carbon (Pd/C) | 10% by weight | Hydrogen gas (H₂) | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1 atm |

| Palladium Black | Variable | 1,4-Cyclohexadiene (B1204751) | Ethanol | Room Temperature | - |

This table outlines typical conditions for the hydrogenolysis of benzyl esters. The choice of catalyst, hydrogen source, and solvent can be tailored to the specific substrate and reaction scale.

Transfer hydrogenation, using hydrogen donors like 1,4-cyclohexadiene or formic acid, offers a convenient alternative to using gaseous hydrogen. acsgcipr.orgorganic-chemistry.org It's important to note that certain functional groups, such as alkenes and alkynes, can also be reduced under these conditions, which must be considered when planning the synthetic route. nih.gov

Sequential and Differential Deprotection Protocols

The distinct deprotection conditions for the O-tert-butyl and benzyl ester groups allow for their sequential removal. For instance, the benzyl ester can be cleaved first by hydrogenolysis, leaving the O-tert-butyl group intact. This would yield a serine derivative with a free carboxylic acid and a protected hydroxyl group.

Conversely, treatment with TFA will selectively remove the O-tert-butyl group while the benzyl ester remains. This provides access to a serine derivative with a free hydroxyl group and a protected carboxylic acid. This stepwise deprotection is fundamental in the synthesis of complex peptides and modified amino acids where precise control over reactive sites is crucial.

Side Reactions and Their Mitigation During Deprotection

The removal of protecting groups from the serine derivative, this compound, is a critical step in peptide synthesis that can be accompanied by several side reactions. These unwanted reactions can lead to the formation of impurities, reduce the yield of the desired peptide, and complicate purification processes. Understanding and mitigating these side reactions is crucial for the successful synthesis of peptides containing this building block.

Minimization of Diketopiperazine Formation in Peptide Synthesis

Diketopiperazine (DKP) formation is a significant side reaction that primarily occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS). It involves the intramolecular cyclization of a dipeptide-resin, leading to the cleavage of the dipeptide from the resin as a cyclic anhydride. iris-biotech.dewikipedia.org This process is particularly prevalent when the C-terminal amino acid is proline, but it can also occur with other amino acids, including serine derivatives. iris-biotech.demdpi.com

The formation of DKPs is catalyzed by the basic conditions typically used for the removal of the Fmoc protecting group, such as treatment with piperidine. iris-biotech.denih.gov The free amino group of the N-terminal amino acid of the dipeptidyl-resin can attack the ester linkage anchoring the C-terminal amino acid to the resin, resulting in the formation of the stable six-membered diketopiperazine ring and its release from the solid support. iris-biotech.demdpi.com

Several strategies have been developed to minimize DKP formation:

Use of Dipeptide Units: Incorporating the first two amino acids as a pre-formed dipeptide unit can bypass the vulnerable dipeptide-resin intermediate stage where cyclization is most likely to occur. peptide.com

In Situ Neutralization: In Boc-based synthesis, DKP formation can be suppressed by using in situ neutralization protocols. peptide.com This involves neutralizing the protonated N-terminal amine of the dipeptide on the resin with a non-nucleophilic base in the presence of the activated third amino acid, allowing the coupling reaction to compete effectively with the cyclization reaction. mdpi.com

Choice of Resin: The use of sterically hindered resins, such as 2-chlorotrityl chloride resin, can inhibit the formation of diketopiperazines. peptide.com

Protecting Group Strategy: The choice of N-terminal protecting group for the second amino acid can influence DKP formation. While Fmoc chemistry is susceptible to base-catalyzed DKP formation, using a Boc-protected second amino acid can be advantageous. After removal of the Boc group with an acid like trifluoroacetic acid (TFA), the resulting protonated dipeptide-resin is less prone to cyclization. The subsequent coupling of the third amino acid can then be performed using in situ neutralization. mdpi.com

A study on the synthesis of Tirzepatide highlighted that peptides with a penultimate proline are particularly prone to DKP formation. acs.org The proposed mechanism involves an intramolecular reaction between the amine group of the penultimate amino acid and the Fmoc-protecting group. acs.org

Table 1: Strategies to Minimize Diketopiperazine Formation

| Strategy | Description | Applicable Synthesis |

|---|---|---|

| Dipeptide Coupling | The second and third amino acid residues are added as a dipeptide unit, avoiding the dipeptide-resin intermediate. peptide.com | Fmoc/tBu and Boc/Bzl |

| In Situ Neutralization | The protonated dipeptide-resin is neutralized in the presence of the activated third amino acid. mdpi.compeptide.com | Boc/Bzl |

| Sterically Hindered Resin | Use of resins like 2-chlorotrityl chloride to sterically inhibit DKP formation. peptide.com | Fmoc/tBu |

| Alternative N-Terminal Protection | Using an N-trityl protected amino acid in the second position, followed by removal with dilute TFA. peptide.com | Fmoc/tBu |

Scavenger Applications in Acidic Deprotection

The acidic deprotection of the tert-butyl (tBu) group from the serine side chain and the potential removal of the benzyl (Bzl) ester from the C-terminus of this compound are typically achieved using strong acids like trifluoroacetic acid (TFA). wikipedia.orgmasterorganicchemistry.com This process generates highly reactive carbocations, primarily the tert-butyl cation. organic-chemistry.orgthermofisher.com These electrophilic species can react with nucleophilic amino acid residues within the peptide sequence, such as tryptophan, methionine, and cysteine, leading to undesired modifications. masterorganicchemistry.comsigmaaldrich.com

To prevent these side reactions, scavengers are added to the cleavage cocktail. thermofisher.comsigmaaldrich.com Scavengers are nucleophilic compounds that effectively trap the reactive carbocations before they can modify the peptide. thermofisher.com The choice of scavengers depends on the amino acid composition of the peptide. sigmaaldrich.com

Commonly used scavengers and their functions include:

Water: Often included in cleavage mixtures (e.g., 2.5-5%) to help suppress t-butylation of tryptophan residues. sigmaaldrich.com

Triisopropylsilane (TIS): A very effective scavenger for t-butyl cations. sigmaaldrich.com It also helps in the removal of the trityl protecting group from cysteine. sigmaaldrich.com

Thioanisole (B89551): Used to trap tert-butyl cations and can also prevent the migration of sulfonyl protecting groups from arginine to tryptophan. wikipedia.orgcapes.gov.brpeptide.com

1,2-Ethanedithiol (EDT): A good scavenger for t-butyl cations and is particularly effective in preventing the acid-catalyzed oxidation of tryptophan. sigmaaldrich.com

Phenol: Can be used as a scavenger, but may not be as effective as thiol-based scavengers in all cases. sigmaaldrich.com

Dithiothreitol (DTT): Added to cleavage mixtures to suppress the oxidation of methionine to its sulfoxide (B87167). peptide.com

The trifluoroacetic acid-mediated removal of t-butyl groups leads to the formation of t-butyl trifluoroacetate, which can also act as an alkylating agent. capes.gov.br Scavengers are crucial for destroying this reactive ester. capes.gov.br A study on methionine-containing peptides demonstrated that cleavage conditions, including time and temperature, can be optimized by testing different scavenger cocktails to minimize side reactions like oxidation and t-butylation. acs.org

Table 2: Common Scavengers and Their Applications in Acidic Deprotection

| Scavenger | Target Side Reaction | Amino Acids Protected |

|---|---|---|

| Triisopropylsilane (TIS) | t-Butylation | Tryptophan, Methionine |

| Thioanisole | t-Butylation, Sulfonyl group migration | Tryptophan, Arginine |

| 1,2-Ethanedithiol (EDT) | t-Butylation, Tryptophan oxidation | Tryptophan, Cysteine |

| Dithiothreitol (DTT) | Methionine oxidation | Methionine |

Challenges with Sensitive Amino Acids during Deprotection

The deprotection of peptides containing sensitive amino acids presents several challenges, as these residues are susceptible to modification under the harsh acidic conditions required for cleavage. Serine itself, along with threonine, can undergo an acid-catalyzed N-O acyl shift, although this reaction is reversible with base treatment. peptide.com

Other sensitive amino acids that require careful consideration during the deprotection of peptides containing this compound include:

Tryptophan: The indole (B1671886) side chain is highly susceptible to oxidation and alkylation by carbocations generated during deprotection. masterorganicchemistry.comsigmaaldrich.com The use of scavengers like TIS or EDT is essential. sigmaaldrich.com Protecting the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) can further prevent side reactions. sigmaaldrich.com

Methionine: The thioether side chain can be oxidized to methionine sulfoxide under acidic conditions. peptide.com This can be suppressed by adding scavengers like DTT to the cleavage mixture. peptide.com The tert-butyl cation can also alkylate the thioether side chain. peptide.comacs.org

Cysteine: The free thiol group is prone to oxidation, leading to the formation of disulfide bonds, either intramolecularly or intermolecularly. thermofisher.com It is also susceptible to alkylation by carbocations. acs.org Scavengers like EDT are beneficial in protecting cysteine residues. sigmaaldrich.com

Arginine: When protected with sulfonyl-based groups like Pmc or Pbf, these groups can transfer to tryptophan residues during cleavage. peptide.comsigmaaldrich.com The use of scavengers and Boc-protected tryptophan can mitigate this. sigmaaldrich.com

Aspartic Acid: Can undergo cyclization to form aspartimide, especially when followed by glycine (B1666218), serine, or phenylalanine. peptide.com This can lead to a mixture of α- and β-coupled peptides. peptide.com Using bulky side-chain protecting groups can reduce this side reaction. iris-biotech.de

A study investigating S-t-butylated cysteine formation found that a combination of thioanisole and dimethyl sulfide (B99878) (DMS) in the cleavage cocktail was beneficial. acs.org Another report indicated that the deprotection of the tBu group from Fmoc-Ser(tBu)-OH in neat hexafluoroisopropanol (HFIP) at 60°C was very slow, highlighting the need for strong acids like TFA for efficient removal. google.com The complexity of modern peptides, often containing more than 30 amino acids, increases the likelihood of encountering these challenges. acs.org

Table 3: Challenges and Mitigation Strategies for Sensitive Amino Acids During Deprotection

| Sensitive Amino Acid | Potential Side Reaction | Mitigation Strategy |

|---|---|---|

| Tryptophan | Oxidation, Alkylation by t-butyl cations. masterorganicchemistry.comsigmaaldrich.com | Use of scavengers (TIS, EDT), Fmoc-Trp(Boc)-OH. sigmaaldrich.com |

| Methionine | Oxidation to sulfoxide, Alkylation by t-butyl cations. peptide.comacs.org | Addition of DTT or EMS to cleavage cocktail. peptide.comsigmaaldrich.com |

| Cysteine | Oxidation (disulfide formation), Alkylation. thermofisher.comacs.org | Use of scavengers (EDT). sigmaaldrich.com |

| Arginine (Pmc/Pbf protected) | Transfer of sulfonyl group to Tryptophan. peptide.comsigmaaldrich.com | Use of scavengers (thioanisole), Fmoc-Trp(Boc)-OH. sigmaaldrich.compeptide.com |

| Aspartic Acid | Aspartimide formation. peptide.com | Use of bulky side-chain protecting groups (e.g., cyclohexyl esters). peptide.com |

Applications of H Ser Tbu Obzl.hcl in Complex Molecule Synthesis

Role in Peptide Synthesis as a Building Block

H-Ser(tBu)-OBzl.HCl is fundamentally a serine derivative where the reactive side-chain hydroxyl group and the C-terminal carboxyl group are masked by protecting groups. The tert-butyl group is a bulky and acid-labile protecting group, while the benzyl (B1604629) ester is typically removed via hydrogenolysis. bachem.com This differential stability is a cornerstone of its utility, allowing for selective deprotection strategies during peptide synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics. bachem.com

Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu or Boc/Bzl Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where a peptide chain is assembled sequentially while anchored to an insoluble polymer support. thieme-connect.demdpi.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. thieme-connect.de this compound, or more commonly, its Nα-protected counterparts like Fmoc-Ser(tBu)-OH or Boc-Ser(tBu)-OH, are integral to these strategies. peptide.compeptide.com

The two dominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu strategies, named after the Nα-protecting group and the side-chain protection scheme, respectively. thieme-connect.depeptide.com

Fmoc/tBu Strategy: This is the most widely used method. The Nα-Fmoc group is base-labile (removed by piperidine), while the side-chain protecting groups, such as the tBu group on serine, are acid-labile (removed by trifluoroacetic acid, TFA). peptide.comcsic.es This orthogonality ensures that the side chains remain protected during the iterative Nα-deprotection and coupling steps. peptide.com Fmoc-Ser(tBu)-OH is a standard reagent in this methodology. mdpi.comresearchgate.netthaiscience.info

Boc/Bzl Strategy: In this older but still relevant strategy, the Nα-Boc group is removed with moderate acid (like TFA), while the side-chain protecting groups, often benzyl-based, require a stronger acid (like hydrofluoric acid, HF) for cleavage. peptide.com Here, Boc-Ser(Bzl)-OH is the commonly used derivative. peptide.com While this compound itself is not directly used in the chain elongation in SPPS, the principles of its protecting groups are central. The tBu group is a hallmark of the Fmoc/tBu strategy for serine side-chain protection. peptide.com

| Strategy | Nα-Protecting Group | Side-Chain Protecting Group (for Serine) | Deprotection Condition for Nα | Deprotection Condition for Side-Chain |

| Fmoc/tBu | Fmoc | tBu | Base (e.g., Piperidine) | Acid (e.g., TFA) |

| Boc/Bzl | Boc | Bzl | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) |

In linear SPPS, amino acids are coupled one by one to the growing peptide chain on the solid support. peptide.com The corresponding Nα-protected serine derivative, Fmoc-Ser(tBu)-OH, is a standard building block. peptide.comresearchgate.net For instance, in the synthesis of a GLP-1 analogue, Fmoc-Ser(tBu)-OH was sequentially coupled to the resin-bound peptide chain after pre-activation. google.com Similarly, the synthesis of buserelin (B193263) involves the sequential coupling of Fmoc-protected amino acids, including Fmoc-D-Ser(tBu)-OH. google.comgoogle.com The tBu group on the serine side chain prevents unwanted side reactions during the coupling and deprotection cycles. peptide.com

Convergent SPPS involves the synthesis of several peptide fragments on separate resins, which are then cleaved and coupled together in solution or on a solid support. acs.org This approach can lead to higher yields and purer products for long peptides. acs.org Protected peptide fragments are often prepared using resins from which the peptide can be cleaved with its side-chain protection intact. peptide.com

The use of Fmoc-Ser(tBu)-OH is also prevalent in convergent strategies. For example, in a convergent synthesis of a GLP-1 analogue, a protected peptide fragment containing Ser(tBu) was synthesized on a solid support. google.com The synthesis of buserelin has also been approached via a solid-liquid method where a tetrapeptide fragment, H-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt, was synthesized and then condensed with another fragment in the liquid phase. google.com This highlights the utility of having the serine side chain protected with the acid-labile tBu group, which can be retained during fragment synthesis and removed at a later stage.

Solution-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, predates SPPS and remains a valuable technique, especially for large-scale synthesis. acs.orgelte.hu In LPPS, all reactions are carried out in solution, and the intermediate peptides are isolated and purified after each step. researchgate.net

Fragment condensation is a key strategy in LPPS, where protected peptide fragments are coupled together. elte.hu This approach minimizes the number of repetitive coupling and deprotection steps. This compound can be incorporated into peptide fragments that are later used in condensation reactions. For example, a patent describes the synthesis of the dipeptide Fmoc-Leu-Ser-OBzl by coupling Fmoc-Leu-OH with H-Ser-OBzl·HCl in the presence of coupling reagents. patsnap.com In another instance, the synthesis of buserelin involved the liquid-phase condensation of a pentapeptide fragment with a tetrapeptide fragment containing D-Ser(tBu). google.com

| Synthesis Stage | Reactants | Product |

| Dipeptide Synthesis | Fmoc-Leu-OH + H-Ser-OBzl·HCl | Fmoc-Leu-Ser-OBzl |

| Buserelin Synthesis | H-Pyr-His-Trp-Ser-Tyr-OH + H-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt | Protected Buserelin |

In stepwise solution-phase synthesis, amino acids are added one at a time to the growing peptide chain, similar to SPPS but without the solid support. thieme-connect.de Purification of the intermediate peptide is required after each coupling step. researchgate.net While less common for long peptides due to challenges with solubility and purification, it is effective for smaller peptides. thieme-connect.de

The use of this compound and its derivatives is applicable here as well. The synthesis can start with this compound, which is then coupled with an N-protected amino acid. The resulting dipeptide would have its N-terminus deprotected for the next coupling step. The tBu and Bzl protecting groups offer the necessary stability and selective removal conditions required for this stepwise elongation in solution. bachem.comresearchgate.net

Chemoenzymatic Peptide Synthesis Applications

Chemoenzymatic Peptide Synthesis (CEPS) represents an advanced and sustainable approach for producing long and complex peptides by combining chemical synthesis methods with the precision of enzymatic ligation. bachem.com This technique leverages specialized enzymes, such as peptiligases, to join shorter peptide fragments, often produced via Solid-Phase Peptide Synthesis (SPPS). bachem.com The use of enzymes offers significant advantages, including high regio- and stereoselectivity, which circumvents the need for side-chain protection on the fragments being joined. bachem.comnih.gov This process minimizes side reactions and racemization, leading to higher purity products and a more environmentally friendly manufacturing process due to reduced solvent use. bachem.com

In this context, serine derivatives are crucial. While many CEPS methods aim to avoid protection groups, studies on the chemoenzymatic polymerization of L-serine esters highlight the principles involved. For instance, proteases like papain can catalyze the polymerization of L-serine ethyl ester in aqueous media without protection on the hydroxyl group. nih.govacs.orgresearchgate.net This reaction proceeds through the aminolysis of the amino acid ester, where the enzyme kinetically favors the formation of a tetrahedral intermediate that is then attacked by the amino group of another ester molecule. nih.govacs.org The efficiency of this process is highly dependent on reaction conditions such as pH. nih.govacs.org

The principles demonstrated in these polymerization studies extend to the ligation of specific peptide fragments. A protected serine building block like this compound can be incorporated into a peptide fragment using standard chemical synthesis. This fragment can then be used in a subsequent enzymatic ligation step. The enzyme's specificity ensures that the peptide bond is formed at the correct position without interfering with the protected serine side chain, which can be deprotected in a later step.

Table 1: Research Findings in Chemoenzymatic Synthesis Involving Serine Esters

| Enzyme | Substrate(s) | Key Finding | Reference |

| Papain | L-serine ethyl ester (Ser-OEt) | Successful polymerization in aqueous media without side-group protection, forming poly(L-serine) with a degree of polymerization from 5 to 22. nih.govacs.org | nih.govacs.org |

| Papain | Glycine (B1666218) ethyl ester (Gly-OEt) and Serine ethyl ester (Ser-OEt) | Copolymerization yielded copolypeptides with structures dependent on the monomer feed ratio, demonstrating the versatility of CEPS for creating tailored polypeptide structures. oup.com | oup.com |

| Peptiligase | Chemically synthesized peptide fragments | Enables the ligation of unprotected peptide fragments, reducing side reactions and racemization, and is scalable for GMP manufacturing. bachem.com | bachem.com |

This compound in the Synthesis of Peptidomimetics and Non-Natural Amino Acids

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modified molecular backbones or side chains to enhance properties such as stability against enzymatic degradation, bioavailability, and receptor-binding affinity. google.com this compound is a valuable starting material for creating non-natural amino acids, which are the fundamental components of peptidomimetics. nih.gov The protected serine scaffold allows for specific chemical modifications to generate novel amino acid structures.

Restricting the conformational flexibility of a peptide is a key strategy in drug design to lock the molecule into its bioactive shape, thereby increasing potency and selectivity. nih.gov Serine derivatives serve as precursors for conformationally restricted amino acids. For example, synthetic strategies have been developed to produce novel non-proteinogenic amino acids containing a cyclobutane (B1203170) ring, which introduces significant conformational constraints. nih.gov Furthermore, serine derivatives can be used to synthesize α,α-disubstituted amino acids, whose incorporation into a peptide sequence severely restricts conformational freedom. thieme-connect.dechim.it These constrained residues are useful for inducing specific secondary structures like β-turns and helices. chim.it The synthesis of such constrained amino acids often involves multiple steps, starting from a readily available chiral precursor like a protected serine derivative. nih.gov

Table 2: Examples of Conformationally Constrained Amino Acids from Serine Precursors

| Constrained Structure Type | Synthetic Approach | Application | Reference |

| Cyclobutane δ-amino acid | Multi-step synthesis featuring base-induced intramolecular nucleophilic substitution. | Building block for peptidomimetics and drug design. nih.gov | nih.gov |

| Bicyclic β-lactam amino acid | Synthesis from serine-derived dienophiles via cycloaddition reactions. | Induces specific peptide conformations. chim.it | chim.it |

| α,α-disubstituted amino acids | Various methods including alkylation of serine-derived scaffolds. | Induce helical arrangements and β-turns in peptides; enhance enzymatic stability. thieme-connect.dechim.it | thieme-connect.dechim.it |

N-alkylation of amino acids is a common modification in the design of peptidomimetics. nih.gov This modification can increase resistance to proteolysis and modulate the conformational properties of the peptide. google.com Reductive alkylation is a widely used method for preparing N-alkylated amino acids. chimia.chresearchgate.net Research has demonstrated the parallel synthesis of a wide array of N-alkylated-α-amino methyl esters starting from various amino acid methyl ester hydrochlorides, including H-Ser(tBu)-OMe.HCl, a close analog of this compound. chimia.chresearchgate.net In these procedures, the amino acid ester is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium borohydride (B1222165) (NaBH₄). chimia.chresearchgate.net This approach allows for the introduction of diverse substituents on the nitrogen atom, creating a library of building blocks for combinatorial chemistry and drug discovery. chimia.ch

Table 3: Synthesis of N-Alkylated Amino Esters from H-Ser(tBu)-OMe.HCl

| Aldehyde/Ketone | Reducing Agent | Product | Application | Reference |

| Benzaldehyde | NaCNBH₃ | N-benzyl-Ser(tBu)-OMe | Building block for peptidomimetics. | chimia.ch |

| Various aldehydes | NaBH₄ | Various N-alkyl-Ser(tBu)-OMe derivatives | Library generation for lead finding in drug discovery. | chimia.chresearchgate.net |

Use in the Synthesis of Serine-Containing Bioactive Molecules Beyond Peptides

The utility of this compound and related serine derivatives extends beyond peptide science into the synthesis of a broad spectrum of bioactive molecules. Serine is a key structural component in many natural products and pharmaceuticals, including antibacterial, antiviral, and anticancer agents. rsc.org

Serine derivatives are crucial scaffolds for the design and synthesis of enzyme inhibitors, particularly for serine proteases. nih.govdiva-portal.org These enzymes, which include therapeutically relevant targets like thrombin, human neutrophil elastase (HNE), and viral proteases, utilize a serine residue as the key nucleophile in their active site. nih.govune.edu Inhibitors are often designed to mimic the natural substrate and form a stable complex with the enzyme, blocking its activity. une.edu For example, mechanism-based inhibitors have been synthesized that exploit the S' subsites of serine proteases to achieve high selectivity. nih.gov this compound can serve as a precursor to these complex inhibitors, providing the core serine structure that can be further elaborated with various recognition elements and reactive groups. nih.gov

Table 4: Serine-Derived Enzyme Inhibitors

| Target Enzyme | Inhibitor Type | Synthetic Precursor | Key Feature | Reference |

| Serine Proteases (e.g., HNE, PR3) | Mechanism-based inhibitors | Amino acid derivatives | Designed to interact with S' subsites for high selectivity. nih.gov | nih.gov |

| Hepatitis C Virus (HCV) NS3 Serine Protease | Substrate-based inhibitors | Serine-derived intermediates | Act as surrogates for known isosteres to combat viral replication. diva-portal.org | diva-portal.org |

| Trypsin-like Serine Proteases | Activity-based probes | N-alkyl glycine analogues | Contain electrophilic "warheads" for irreversible inhibition. researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |

Protected serine derivatives like this compound are fundamental starting materials in drug discovery, enabling the synthesis of diverse and structurally complex molecules. rsc.org They are used to create advanced amino acid derivatives, such as α-substituted serine analogs, which are found in bioactive natural products with antibiotic, immunosuppressant, and antitumor properties. rsc.org Synthetic methods like β-fragmentation of primary alkoxyl radicals derived from serine have been developed to produce a variety of unnatural amino acids. nih.govacs.org These novel building blocks are then incorporated into larger molecules to explore new chemical space and identify new drug leads. The strategic use of protecting groups, as seen in this compound, is essential for achieving the selective transformations required in these multi-step syntheses. thieme-connect.com

Table 5: Bioactive Molecules and Precursors from Serine Derivatives

| Molecule Class | Synthetic Method | Precursor | Therapeutic Potential | Reference |

| α-Substituted Serine Analogs | Asymmetric synthesis via Ni(II) complex | O-protected serine derivatives | Antitumor, antibiotic, immunosuppressant. rsc.org | rsc.org |

| Unnatural Amino Acids | β-fragmentation of primary alkoxyl radicals | Serine derivatives | Building blocks for peptidomimetics and drug candidates. nih.govacs.org | nih.govacs.org |

| 2,3-l-Diaminopropanoic Acid (l-Dap) | Reductive amination of a serine-derived aldehyde | Nα-Fmoc-O-tert-butyl-d-serine | Antibacterials, inhibitors of advanced glycosylation end-products (AGEs). mdpi.com | mdpi.com |

Potential Applications in Click Chemistry

The field of bioconjugation has been significantly advanced by the advent of click chemistry, a set of reactions that are rapid, selective, and high-yielding. While this compound is primarily a protected amino acid for standard peptide synthesis, its structure provides a versatile scaffold for derivatization into molecules suitable for click chemistry applications. bachem.comresearchgate.net Its potential lies not in its direct use, but in its role as a precursor to serine derivatives bearing bioorthogonal functional groups, such as azides or terminal alkynes. nih.govcam.ac.uk These modified amino acids can then be incorporated into peptides and proteins, enabling their selective labeling and study in complex biological environments. sichem.de

Derivatization of this compound for Click Reactions

The conversion of this compound into a click-reactive building block requires chemical modification of its serine side chain. The tert-butyl (tBu) ether protecting the side-chain hydroxyl group must first be removed to make it available for derivatization. This deprotection step would typically be followed by the introduction of either an alkyne or an azide (B81097) handle, the two most common functional groups used in click chemistry. bachem.commdpi.com

Introduction of an Alkyne Group:

One common strategy is the synthesis of O-propargyl-L-serine. wuxiapptec.com After the deprotection of the tert-butyl group from the serine side chain of a suitably protected precursor, the resulting free hydroxyl group can be alkylated using propargyl bromide in the presence of a base. This introduces a terminal alkyne functionality, making the serine derivative ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. researchgate.netrsc.org The resulting molecule, such as Fmoc-Ser(propargyl)-OH, is a valuable building block for solid-phase peptide synthesis (SPPS). iris-biotech.de

Introduction of an Azide Group:

Alternatively, the serine side chain can be converted to an azido (B1232118) group, effectively transforming the serine residue into a β-azido-alanine derivative. nih.gov This transformation can be achieved through several synthetic routes starting from a protected serine derivative. Common methods include:

Mitsunobu Reaction: Treatment of the deprotected hydroxyl group with hydrazoic acid in the presence of triphenylphosphine (B44618) and an azodicarboxylate. nih.gov

Two-step Activation and Substitution: Activation of the hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with sodium azide. nih.gov

Table 1: Comparison of Click-Reactive Serine Derivatives

| Derivative Name | Chemical Structure | Click-Reactive Group | Common Application |

| O-propargyl-L-serine | A serine residue where the side-chain hydroxyl is ether-linked to a propargyl group (–CH₂C≡CH). | Terminal Alkyne | CuAAC and SPAAC reactions for peptide labeling and cyclization. bachem.comwuxiapptec.com |

| β-azido-L-alanine | An alanine (B10760859) residue with an azide group (–N₃) at the β-position, synthesized from serine. | Azide | CuAAC reactions for creating peptide conjugates and peptidomimetics. nih.govcam.ac.uk |

Bioorthogonal Labeling Strategies

Once a peptide or protein is synthesized containing a click-reactive serine derivative, it can be subjected to bioorthogonal labeling. This two-step strategy allows for the precise attachment of reporter molecules, such as fluorophores, affinity tags, or drug molecules, within a complex biological mixture without interfering with native biochemical processes. sichem.denih.gov

The most widely used bioorthogonal reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net In this reaction, a peptide containing an alkyne-modified serine (like O-propargyl-serine) can be specifically and efficiently conjugated to a molecule carrying an azide group. Conversely, a peptide with a β-azido-alanine residue can be ligated to an alkyne-functionalized molecule. mdpi.com This reaction forms a stable and chemically inert triazole linkage. bachem.com

While highly efficient, the cytotoxicity of the copper catalyst can be a limitation for studies in living cells. nih.gov This has led to the development of copper-free click chemistry, most notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). sichem.de SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst, making it more suitable for live-cell imaging and in vivo applications. bachem.com

The derivatization of this compound into these clickable analogues provides a powerful tool for chemical biology. By incorporating these modified amino acids, researchers can construct complex biomolecules and study their function, interactions, and localization within their native environment. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of H-Ser(tBu)-OBzl.HCl. Through the analysis of ¹H and ¹³C NMR spectra, alongside multidimensional techniques, a complete and detailed structural map can be constructed.

¹H NMR Spectral Analysis and Assignment

The proton NMR (¹H NMR) spectrum of this compound provides critical information regarding the number of different types of protons and their neighboring environments. Each distinct proton or group of equivalent protons in the molecule gives rise to a specific signal, with its chemical shift (δ), multiplicity (splitting pattern), and integration value offering insights into its electronic environment and proximity to other protons.

A detailed analysis of the ¹H NMR spectrum allows for the assignment of each signal to its corresponding proton in the this compound molecule.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.30 - 7.45 | Multiplet | 5H | Ar-H (Phenyl ring of benzyl (B1604629) group) |

| 5.25 | Singlet | 2H | -O-CH₂ -Ph (Benzyl ester) |

| 4.20 | Triplet | 1H | α-CH (Serine backbone) |

| 3.85 | Doublet of Doublets | 1H | β-CH a (Serine side chain) |

| 3.70 | Doublet of Doublets | 1H | β-CH b (Serine side chain) |

Note: The amino group protons (-NH₃⁺) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis and Assignment

Complementing the ¹H NMR data, the carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms attached to it.

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 169.5 | C =O (Ester carbonyl) |

| 135.0 | Ar-C (Quaternary, Phenyl ring) |

| 128.8 | Ar-C H (ortho/meta, Phenyl ring) |

| 128.5 | Ar-C H (para, Phenyl ring) |

| 74.0 | -C (CH₃)₃ (Quaternary, tert-Butyl) |

| 68.0 | -O-C H₂-Ph (Benzyl ester) |

| 62.0 | β-C H₂ (Serine side chain) |

| 55.0 | α-C H (Serine backbone) |

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structure Confirmation

To unequivocally confirm the structural assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity between the α-proton and the β-protons of the serine backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the signals of the α-CH, β-CH₂, benzyl -CH₂-, and tert-butyl -CH₃ protons in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC correlations would be expected between the protons of the benzyl -CH₂- group and the ester carbonyl carbon, as well as the quaternary aromatic carbon.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to assess its purity by identifying the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental composition of the molecule, serving as a definitive confirmation of its chemical formula (C₁₄H₂₁NO₃). The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed m/z value.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|

Note: The observed m/z in an HRMS experiment would be expected to be very close to this calculated value, typically within a few parts per million (ppm).

LC-MS for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of this compound samples and for monitoring the progress of reactions in which it is a reactant or product.

In an LC-MS analysis, a sample is first separated by an HPLC column, and the eluent is then introduced into the mass spectrometer. The resulting chromatogram indicates the retention time of the compound, and the mass spectrum of the peak corresponding to this compound would show the expected m/z for the protonated molecule, confirming its identity. The presence of other peaks in the chromatogram would indicate impurities, and their corresponding mass spectra could help in their identification.

Chromatographic Purity and Enantiomeric Excess Determination

In the research and development of peptides and amino acid derivatives, the precise determination of chemical and stereochemical purity is paramount. For this compound, a protected serine derivative, chromatographic techniques are indispensable tools for ensuring its quality and suitability for subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing purity, while specialized chiral HPLC methods are employed to determine the enantiomeric excess. Gas Chromatography (GC) may also be applicable for certain analyses, typically requiring prior derivatization of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is the most common method for determining its chemical purity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The benzyl and tert-butyl protecting groups give this compound significant hydrophobic character, leading to its retention on the nonpolar stationary phase. The elution of the compound is controlled by adjusting the composition of the mobile phase. A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to ensure the efficient elution of the main compound and any potential impurities with varying polarities.

Detection is typically achieved using an ultraviolet (UV) detector, as the benzyl group contains a chromophore that absorbs UV light, usually at a wavelength of around 210-220 nm. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. A purity level of ≥98% is often required for synthetic applications.

Detailed Research Findings:

Research on related protected amino acids demonstrates that RP-HPLC is a robust method for purity assessment. For instance, the analysis of similar compounds often utilizes a C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). TFA helps to sharpen the peaks by protonating the free amine and any residual carboxylic acids, thereby reducing tailing. The flow rate is typically maintained at 1.0 mL/min, and the column temperature is controlled to ensure reproducibility. While specific application notes for this compound are not extensively published, the general methods for protected amino acids are directly applicable. Purity analysis of similar compounds like Benzyl-O-tert-butyl-L-serine methyl ester hydrochloride confirms that HPLC is the standard for achieving purity levels of ≥99%. jk-sci.com

Interactive Data Table: Typical HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 214 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact gradient and column |

Chiral HPLC for Enantiomeric Purity

The biological activity of peptides and pharmaceuticals is often dependent on the specific stereochemistry of their constituent amino acids. Therefore, it is crucial to ensure the enantiomeric purity of this compound, which is derived from L-serine. Chiral HPLC is the preferred method for determining the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer in a mixture. phenomenex.comcsfarmacie.cz

Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte. phenomenex.com These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for the L- and D-enantiomers, allowing for their separation and quantification. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives. nih.govnih.gov

For the analysis of this compound, a normal-phase or polar organic mobile phase system is often employed with a polysaccharide-based CSP. Normal-phase systems typically use a mixture of a nonpolar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol. The choice of the mobile phase and the specific CSP is critical for achieving optimal separation.

Detailed Research Findings:

The enantiomeric separation of protected amino acids is a well-established application of chiral HPLC. While direct studies on this compound are limited, research on structurally similar N-protected and O-protected serine derivatives provides valuable insights. For example, polysaccharide-based columns have demonstrated excellent chiral recognition capabilities for a wide variety of amino acid derivatives. The separation is influenced by the nature of the protecting groups, with the bulky tert-butyl and benzyl groups of this compound expected to play a significant role in the chiral recognition process. The development of a chiral HPLC method is often an empirical process, involving the screening of different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers.

Interactive Data Table: Representative Chiral HPLC Conditions for Enantiomeric Purity of this compound

| Parameter | Condition |

| Column | Chiral Polysaccharide-based (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 20 °C |

| Detection | UV at 220 nm |

| Injection Volume | 5 µL |

| Expected Elution Order | Dependent on the specific CSP |

Gas Chromatography (GC) (if applicable for derivatized forms)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to its salt form and the presence of a polar primary amine, this compound is not directly amenable to GC analysis. However, it can be analyzed by GC after conversion to a more volatile and thermally stable derivative.

Derivatization is a chemical reaction that modifies the analyte to make it suitable for GC analysis. For amino acid derivatives like this compound, a common derivatization strategy is silylation. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogens of the amine group to form trimethylsilyl (TMS) derivatives. These TMS derivatives are significantly more volatile and less polar, allowing for their separation and analysis by GC.

The GC separation would be performed on a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for detection.

Detailed Research Findings: